(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine
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Overview
Description
(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine is a chemical compound with the molecular formula C10H15N3 It is known for its unique structure, which includes a pyrrolidine ring attached to a pyridine ring via a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine typically involves the reaction of 2-chloropyridine with pyrrolidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then subjected to reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like sodium iodide in acetone.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride; anhydrous conditions; reflux.
Substitution: Sodium iodide, acetone; room temperature to reflux.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent in neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridine ring can engage in π-π interactions with aromatic residues, while the pyrrolidine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine: Similar structure but with the methanamine group attached to the 4-position of the pyridine ring.
(2-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine: Methanamine group attached to the 2-position of the pyridine ring.
(2-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine: Ethylamine group instead of methanamine.
Uniqueness: (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methanamine group on the pyridine ring can significantly affect the compound’s interaction with molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
(2-pyrrolidin-1-ylpyridin-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13/h3-5H,1-2,6-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMFMWFKCCKFII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588614 |
Source
|
Record name | 1-[2-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859850-79-6 |
Source
|
Record name | 1-[2-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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